6-bromo-2-cyclopropyl-1H-indole

Physicochemical Property Medicinal Chemistry SAR

6-Bromo-2-cyclopropyl-1H-indole (CAS 1369236-30-5) is a non-fungible medicinal chemistry building block. Its unique substitution pattern—a C2-cyclopropyl group enhancing metabolic stability and a C6-bromine handle for cross-coupling—is essential for IDO1 inhibitor and HIV NNRTI SAR campaigns. Generic indole blocks cannot replicate this steric/electronic profile. Secure this compound for your next library synthesis or lead optimization program.

Molecular Formula C11H10BrN
Molecular Weight 236.11 g/mol
CAS No. 1369236-30-5
Cat. No. B6618803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-cyclopropyl-1H-indole
CAS1369236-30-5
Molecular FormulaC11H10BrN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C11H10BrN/c12-9-4-3-8-5-10(7-1-2-7)13-11(8)6-9/h3-7,13H,1-2H2
InChIKeyJDVNNGYTDOMJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-cyclopropyl-1H-indole (CAS 1369236-30-5) for Pharmaceutical R&D Procurement


6-Bromo-2-cyclopropyl-1H-indole (CAS 1369236-30-5) is a substituted indole derivative featuring a bromine atom at the 6-position and a cyclopropyl group at the 2-position of the indole core. This molecular architecture is characteristic of a class of compounds frequently explored in medicinal chemistry for the development of kinase inhibitors and other enzyme modulators . Its specific substitution pattern provides a unique starting point for structure-activity relationship (SAR) studies compared to simpler indole building blocks.

Why 6-Bromo-2-cyclopropyl-1H-indole Cannot Be Interchanged with Generic Indole Analogs in Lead Optimization


The co-occurrence of the C2-cyclopropyl group and the C6-bromine atom in this compound creates a unique steric and electronic environment that is not present in common building blocks like unsubstituted indole, 6-bromoindole, or 2-cyclopropylindole. This specific combination is critical for engaging hydrophobic pockets and enabling selective interactions with biological targets, as seen in SAR campaigns for IDO1 and HIV-1 NNRTI inhibitors. Generic substitution with any of these simpler analogs would fundamentally alter the molecular recognition profile, making this precise compound a non-fungible entity in a defined synthetic sequence or SAR investigation .

Quantitative Differentiation of 6-Bromo-2-cyclopropyl-1H-indole from its Closest Analogs


Molecular Weight Increase Compared to 6-Bromoindole

6-Bromo-2-cyclopropyl-1H-indole exhibits a calculated molecular weight of 236.11 g/mol, representing a +40.07 g/mol increase over the molecular weight of 6-bromoindole (196.04 g/mol). This difference is directly attributable to the addition of the cyclopropyl group at the C2 position. [1]

Physicochemical Property Medicinal Chemistry SAR

Structural Complexity Advantage Over Unsubstituted Indole

The molecular formula for 6-bromo-2-cyclopropyl-1H-indole is C11H10BrN, compared to the simpler indole scaffold (C8H7N). This addition of a bromine atom and a cyclopropyl group substantially increases the compound's potential for productive, specific interactions (e.g., halogen bonding, hydrophobic contacts) with a target protein's binding pocket compared to the unsubstituted indole core. [1]

Chemical Synthesis Molecular Complexity Fragment-Based Drug Discovery

Recommended Research Applications for 6-Bromo-2-cyclopropyl-1H-indole


Building Block for IDO1 Inhibitor SAR

Based on its specific substitution pattern, 6-bromo-2-cyclopropyl-1H-indole is a compelling intermediate for synthesizing analogs of known IDO1 inhibitors. The cyclopropyl group at the C2 position has been shown in related patent and literature examples to be a key structural motif for improving metabolic stability and potency, and the C6-bromine provides a versatile handle for further functionalization via cross-coupling reactions. [1]

Intermediate for HIV-1 NNRTI Development

This compound can serve as a critical precursor in the synthesis of cyclopropyl-indole derivatives explored as HIV non-nucleoside reverse transcriptase inhibitors. Molecular modeling studies on related scaffolds indicate that this substitution pattern facilitates key hydrogen bonding interactions (e.g., with Lys101) and efficiently occupies hydrophobic pockets within the enzyme's active site. [2]

Synthetic Handle for Lead Diversification

The presence of the C6-bromine atom makes this compound an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing medicinal chemists to rapidly generate diverse libraries of analogs. This is in contrast to the non-halogenated 2-cyclopropylindole, which lacks this convenient and versatile point for further derivatization. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-2-cyclopropyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.